N-(2-methoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
Description
N-(2-methoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a pyridazinone derivative characterized by a 2-methoxyphenyl acetamide group, a pyridazinone core, and a thiomorpholine substituent. The 2-methoxyphenyl group may enhance lipophilicity and influence receptor binding, while the thiomorpholine moiety could modulate solubility and metabolic stability .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-24-14-5-3-2-4-13(14)18-16(22)12-21-17(23)7-6-15(19-21)20-8-10-25-11-9-20/h2-7H,8-12H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRBEGXKIKWGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications, along with relevant case studies and research findings.
Chemical Structure
The compound can be structurally represented as follows:
1. Antimicrobial Properties
Recent studies have indicated that derivatives of pyridazine, including compounds similar to this compound, exhibit significant antimicrobial activity. For instance, certain pyridazine derivatives have shown effectiveness against various bacterial strains with IC50 values in the low micromolar range, suggesting potential as antibacterial agents .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 38a | S. aureus | 1.4 |
| 38l | E. coli | 0.2 |
2. Antitumor Activity
The compound's structural analogs have been evaluated for their antitumor properties, particularly against various cancer cell lines. For example, certain fused pyrimidine derivatives have demonstrated potent antiproliferative effects, indicating that similar structures could possess anticancer activity .
3. Inhibition of Myeloperoxidase (MPO)
A significant area of research focuses on the inhibition of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. Compounds structurally related to this compound have been identified as selective MPO inhibitors, which may offer therapeutic benefits in conditions like cardiovascular diseases and autoimmune disorders .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets, including enzymes and receptors involved in cellular signaling pathways.
Case Studies
Several preclinical studies have highlighted the efficacy of similar compounds in vivo:
- MPO Inhibition in Cynomolgus Monkeys : A lead compound demonstrated robust MPO inhibition upon oral administration in lipopolysaccharide-treated cynomolgus monkeys, indicating its potential for therapeutic application in inflammatory diseases .
- Antibacterial Efficacy : A study reported the antibacterial activity of a related compound against Gram-positive and Gram-negative bacteria, showcasing its potential as a new antibiotic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its specific substitution pattern. Below is a comparative analysis with structurally related pyridazinone derivatives:
Table 1: Structural and Functional Comparison
| Compound Name | Structural Features | Molecular Weight (g/mol) | Biological Activity | Key Differences | References |
|---|---|---|---|---|---|
| Target Compound : N-(2-methoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide | 2-methoxyphenyl, pyridazinone, thiomorpholine | ~375 (estimated) | Hypothesized anti-inflammatory, enzyme inhibition | Reference compound for comparison | - |
| N-benzyl-N-methyl-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide | Benzyl, methyl, thiomorpholine | 362.4 | Receptor interaction studies | Benzyl group increases steric bulk; lacks methoxy’s electronic effects | |
| N-[4-(benzyloxy)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide | Benzyloxy, thiophene | 429.5 | Antioxidant properties | Thiophene substitution alters electronic profile vs. thiomorpholine | |
| N-(3-chloro-4-methoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide | Chloro, methoxy, methylsulfanyl | 471.0 | Anti-inflammatory (predicted) | Methylsulfanyl enhances metabolic stability | |
| 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide | 4-methoxyphenyl, thiazole | ~356.4 | Antimicrobial activity | Thiazole substitution vs. thiomorpholine; positional isomerism |
Key Insights:
Substituent Effects: The 2-methoxyphenyl group in the target compound may improve binding affinity to aromatic receptor pockets compared to 4-methoxyphenyl analogs .
Biological Activity Trends :
- Compounds with electron-withdrawing groups (e.g., chloro, nitro) often exhibit stronger antimicrobial activity, whereas methoxy and thiomorpholine groups correlate with anti-inflammatory or enzyme inhibitory effects .
- Benzyl or indole substitutions (e.g., N-(1-methylindol-4-yl) derivatives) are linked to cytotoxicity in cancer cell lines, suggesting the target compound’s activity may diverge due to its 2-methoxyphenyl group .
Pharmacokinetic Considerations :
- The methylsulfanyl group in ’s compound improves metabolic stability, a feature absent in the target compound, which may rely on thiomorpholine for similar effects .
Research Findings and Implications
- Anti-inflammatory Potential: Structural analogs with methoxy groups (e.g., 4-methoxyphenyl derivatives) show COX-2 inhibition, suggesting the target compound may share this mechanism .
- Synthetic Challenges: Thiomorpholine incorporation requires optimized coupling conditions to avoid side reactions, as noted in ’s synthesis of benzyl-substituted analogs .
- Biological Testing Gaps : While cytotoxicity data exist for chlorophenyl and indole analogs , the target compound’s activity remains speculative and warrants in vitro assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
